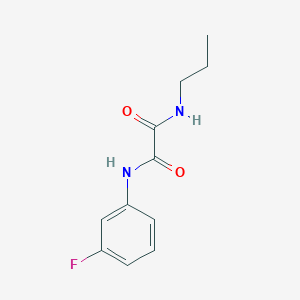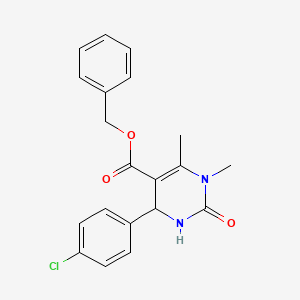
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-hydroxyethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-hydroxyethyl)benzamide, also known as Compound A, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
Mecanismo De Acción
The mechanism of action of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-hydroxyethyl)benzamide A involves its ability to modulate various signaling pathways in the body. The compound has been found to activate the Nrf2/ARE pathway, which plays a key role in regulating cellular defense mechanisms against oxidative stress and inflammation. Additionally, 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-hydroxyethyl)benzamide A has been shown to inhibit the NF-κB pathway, which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-hydroxyethyl)benzamide A has been found to exhibit a wide range of biochemical and physiological effects. The compound has been shown to reduce oxidative stress and inflammation, as well as promote cell survival and proliferation. Additionally, 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-hydroxyethyl)benzamide A has been found to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-hydroxyethyl)benzamide A is its ability to exhibit a wide range of biochemical and physiological effects, making it a versatile compound for various research applications. Additionally, the compound has been found to be relatively stable and easy to synthesize, making it readily available for laboratory experiments. However, one of the limitations of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-hydroxyethyl)benzamide A is its potential toxicity, which requires careful consideration when conducting experiments.
Direcciones Futuras
There are several future directions for research on 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-hydroxyethyl)benzamide A. One potential area of research is the development of novel drug formulations based on 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-hydroxyethyl)benzamide A for the treatment of various diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-hydroxyethyl)benzamide A and its potential side effects in vivo. Finally, the use of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-hydroxyethyl)benzamide A in combination with other therapeutic agents may provide synergistic effects and improve its therapeutic efficacy.
Métodos De Síntesis
The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-hydroxyethyl)benzamide A involves the reaction of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid with 2-hydroxyethylamine. The reaction is carried out in the presence of a suitable catalyst and solvent, which allows for the formation of the desired compound in high yield and purity.
Aplicaciones Científicas De Investigación
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-hydroxyethyl)benzamide A has been extensively studied for its potential therapeutic applications in various fields such as cancer research, neurodegenerative disorders, and inflammation. The compound has been found to exhibit anti-inflammatory, antioxidant, and anti-tumor properties, making it a promising candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-(2-hydroxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c20-9-8-18-15(21)11-4-3-5-12(10-11)19-16(22)13-6-1-2-7-14(13)17(19)23/h1-7,10,20H,8-9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDJVRGOTXVXMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-dioxoisoindol-2-yl)-N-(2-hydroxyethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-oxo-2-phenyl-1-(1-pyrrolidinyl)ethyl]-2-furamide](/img/structure/B5159501.png)
![3-(4-fluorophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5159513.png)
![diethyl {[allyl(formyl)amino]methyl}phosphonate](/img/structure/B5159534.png)
![1-[3-(2-nitrophenyl)-2-propen-1-yl]pyrrolidine](/img/structure/B5159538.png)
![N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5159546.png)
![methyl 5-methyl-2-phenyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5159559.png)




![methyl (4-{[1-(4-tert-butylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5159594.png)
![2-[(cyclohexylmethyl)(methyl)amino]-1-phenylethanol](/img/structure/B5159598.png)
![1,2-bis(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B5159600.png)